A Comprehensive Technical Guide to 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth exploration of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a key chemical intermediate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a foundational understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.
Introduction: The Strategic Importance of a Versatile Building Block
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1] The introduction of a bromine atom at the 5-position of the THQ ring system creates 5-Bromo-1,2,3,4-tetrahydroquinoline, a highly versatile intermediate. The bromine atom serves as a strategic functional handle, enabling a wide range of subsequent chemical modifications, most notably palladium-catalyzed cross-coupling reactions.[2]
This guide focuses on the hydrochloride salt form (C₉H₁₁BrClN), which enhances the compound's stability and handling characteristics compared to the free base, making it more suitable for storage and use in various synthetic applications.[3] Its primary utility lies in its role as a building block for constructing more complex Active Pharmaceutical Ingredients (APIs), contributing significantly to the discovery and development of novel therapeutics.[4]
Synthesis and Mechanism
The synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and logical pathway involves the selective bromination of quinoline, followed by the reduction of the heterocyclic ring, and concluding with the formation of the hydrochloride salt.
Synthetic Pathway Overview
The synthesis can be logically divided into three primary stages:
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Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the quinoline ring.
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Heterocyclic Ring Reduction: Selective hydrogenation of the pyridine ring of 5-bromoquinoline to yield 5-bromo-1,2,3,4-tetrahydroquinoline.
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Salt Formation: Conversion of the resulting secondary amine to its hydrochloride salt for improved stability and handling.
Caption: Synthetic workflow for 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride.
Detailed Experimental Protocol
Stage 1: Synthesis of 5-Bromoquinoline
The selective bromination at the 5-position is crucial. Using N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures favors the desired isomer over others, such as the 8-bromo isomer.[5]
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Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.
-
Reagent Addition: Charge the flask with concentrated sulfuric acid and cool it to 0°C. Slowly add quinoline while maintaining the temperature below 30°C.
-
Bromination: Cool the solution to approximately -25°C using a dry ice/acetone bath. Add N-Bromosuccinimide (NBS) portion-wise, ensuring the internal temperature is strictly maintained between -26°C and -22°C.[5] The reaction is highly exothermic and temperature control is paramount to prevent the formation of undesired isomers.
-
Reaction Monitoring: Stir the mixture for several hours at low temperature (-22°C to -18°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, the mixture is carefully poured onto crushed ice. The acidic solution is then neutralized to a pH of ~9 with an aqueous ammonia solution, keeping the temperature below 25°C.
-
Extraction and Purification: The resulting suspension is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 5-bromoquinoline.[5]
Stage 2: Synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline
The reduction of the pyridine ring of the quinoline system can be achieved through various methods, most commonly catalytic hydrogenation.[1]
-
Catalytic Hydrogenation: 5-Bromoquinoline is dissolved in an appropriate solvent (e.g., ethanol or acetic acid) in a hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 5-10 wt%) is added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under hydrogen pressure (typically 1-5 atm) at room temperature until hydrogen uptake ceases.
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Filtration and Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude 5-bromo-1,2,3,4-tetrahydroquinoline.[6]
Stage 3: Formation of the Hydrochloride Salt
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Dissolution: The crude 5-bromo-1,2,3,4-tetrahydroquinoline is dissolved in a suitable solvent, such as isopropanol (IPA) or diethyl ether.
-
Acidification: A solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or concentrated HCl) is added dropwise to the stirred solution.
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Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum to afford 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride as a solid.[3]
Physicochemical and Spectroscopic Properties
The accurate characterization of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is essential for its use in further synthetic applications.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1073968-64-5 (for hydrochloride); 114744-50-2 (for free base) | [3][6] |
| Molecular Formula | C₉H₁₁BrClN | [3][7][8] |
| Molecular Weight | 248.55 g/mol | [8][9] |
| Appearance | Solid | [3] |
| Boiling Point (Free Base) | ~300 °C | [7] |
| Density (Free Base) | ~1.428 g/cm³ | [7] |
| Storage Conditions | Inert atmosphere, room temperature. Keep sealed in a dry place. | [3] |
Spectroscopic Characterization
Structural confirmation is typically achieved using a combination of spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | The spectrum would show characteristic signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range) and the aliphatic protons of the tetrahydro- portion of the ring (typically in the δ 1.8-3.5 ppm range), along with a broad signal for the N-H proton.[10] |
| ¹³C NMR | The spectrum would display nine distinct carbon signals, with aromatic carbons in the downfield region and aliphatic carbons in the upfield region. |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peak corresponding to the mass of the free base (C₉H₁₀BrN). |
Applications in Synthesis and Drug Discovery
The true value of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride lies in its utility as a versatile synthetic intermediate.[4] The C-Br bond is a key functional group that allows for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Key Synthetic Transformations
-
Suzuki-Miyaura Cross-Coupling: The bromine atom can be readily displaced by various aryl or heteroaryl groups using a palladium catalyst and a boronic acid, allowing for the synthesis of a diverse library of 5-aryl-tetrahydroquinolines.[2]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities.
-
Sonogashira Coupling: Facilitates the formation of C-C triple bonds by coupling with terminal alkynes.
-
Heck Coupling: Allows for the introduction of alkenyl groups.
Sources
- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride | 1073968-64-5 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 13865046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 45074003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-BROMO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE(114744-50-2) 1H NMR spectrum [chemicalbook.com]
